6-Bromo-1-chloro-3-methylisoquinoline 6-Bromo-1-chloro-3-methylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20146443
InChI: InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrClN
Molecular Weight: 256.52 g/mol

6-Bromo-1-chloro-3-methylisoquinoline

CAS No.:

Cat. No.: VC20146443

Molecular Formula: C10H7BrClN

Molecular Weight: 256.52 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-chloro-3-methylisoquinoline -

Specification

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
IUPAC Name 6-bromo-1-chloro-3-methylisoquinoline
Standard InChI InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3
Standard InChI Key WEWNGVFNLLWKAX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC(=C2)Br)C(=N1)Cl

Introduction

Structural and Nomenclative Overview

Isoquinolines are heterocyclic aromatic compounds comprising a benzene ring fused to a pyridine ring. In 6-bromo-1-chloro-3-methylisoquinoline, the bromine substituent at position 6, chlorine at position 1, and methyl group at position 3 introduce steric and electronic modifications that influence its reactivity and interaction with biological targets. The IUPAC name, 6-bromo-1-chloro-3-methylisoquinoline, reflects these substituents’ positions and prioritizes halogen atoms in alphabetical order.

The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic substitution potential. X-ray crystallography of analogous isoquinolines reveals bond lengths of approximately 1.34 Å for the pyridine C-N bond and 1.40 Å for the fused benzene C-C bonds, though specific data for this derivative remain unpublished.

Synthesis and Manufacturing Protocols

Key Synthetic Routes

The synthesis of 6-bromo-1-chloro-3-methylisoquinoline typically involves multi-step reactions optimized for yield and purity. A patent by CN102850269A outlines a method for synthesizing structurally related quinoline derivatives, providing insights into plausible pathways . Although the patent focuses on 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, analogous steps—such as Vilsmeier-Haack reactions using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)—may apply .

  • Chlorination and Cyclization:

    • A mixture of POCl₃ (71.4–80 mL) and DMF (27.2–30 mL) is stirred at 15–30°C to form the Vilsmeier reagent.

    • N-(4-Bromophenyl)-3-hydrocinnamamide (34.3–36.5 g) is added, and the reaction proceeds at 80°C overnight.

    • Quenching in ice water followed by dichloromethane extraction yields the chlorinated intermediate .

  • Methoxylation and Functionalization:

    • The chlorinated intermediate reacts with sodium methoxide in anhydrous methanol under reflux to substitute chlorine with methoxy groups.

    • Subsequent debenzylation via hydrogenolysis or acid hydrolysis could yield the target compound, though specific steps require further validation .

Optimization Challenges

Reaction conditions—such as solvent polarity, temperature, and catalyst selection—critically impact yields. Dichloromethane and chloroform are preferred for their low nucleophilicity, while elevated temperatures (80–100°C) drive cyclization. Purification via column chromatography or recrystallization ensures >97% purity, as commercial suppliers like Chemenu and Crysdot report .

Physicochemical Properties

Molecular and Thermodynamic Data

The compound’s molecular weight (256.53 g/mol) and empirical formula (C10H7BrClN\text{C}_{10}\text{H}_{7}\text{BrClN}) align with halogenated isoquinolines. Key properties include:

PropertyValueSource
Boiling Point~299.4°C (extrapolated)
Density1.225 g/cm³
LogP (Partition Coefficient)3.20
SolubilityLow in water; soluble in dichloromethane, DMF

The high LogP value indicates lipophilicity, favoring membrane permeability in biological systems .

Spectroscopic Characteristics

  • NMR: Predicted signals include a singlet for the methyl group (~δ 2.5 ppm), aromatic protons between δ 7.0–8.5 ppm, and absence of NH peaks due to aromatic substitution.

  • IR: Stretching vibrations at ~560 cm⁻¹ (C-Br), 740 cm⁻¹ (C-Cl), and 2900 cm⁻¹ (C-H methyl).

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

6-Bromo-1-chloro-3-methylisoquinoline’s halogen atoms serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex molecules. For example:

  • Anticancer Agents: Palladium-catalyzed coupling with boronic acids introduces aryl groups, enhancing DNA intercalation potential.

  • Antimicrobials: The methyl group improves metabolic stability, while bromine facilitates halogen bonding with bacterial enzymes.

Material Science Applications

Incorporating this compound into metal-organic frameworks (MOFs) leverages its rigid structure to enhance thermal stability. Research into conductive polymers has also explored its electron-deficient core for n-type semiconductors.

PrecautionCode
Avoid inhalationP261
Use protective glovesP280
Wash skin after handlingP264b

Workers must use fume hoods and wear nitrile gloves. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials .

SupplierPrice (1g)Purity
Chemenu$64397%
Crysdot$68197%
Alichem$722.4097%

Nanjing Shizhou Biology Technology Co. dominates production, offering bulk quantities under GMP standards .

Cost Drivers

High prices reflect the multi-step synthesis and halogenation costs. Bromine’s scarcity (∼3.6 ppm in Earth’s crust) further elevates production expenses .

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